N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16215653
InChI: InChI=1S/C9H15F2N/c10-9(11)4-8(5-9)12-6-7-2-1-3-7/h7-8,12H,1-6H2
SMILES:
Molecular Formula: C9H15F2N
Molecular Weight: 175.22 g/mol

N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine

CAS No.:

Cat. No.: VC16215653

Molecular Formula: C9H15F2N

Molecular Weight: 175.22 g/mol

* For research use only. Not for human or veterinary use.

N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine -

Specification

Molecular Formula C9H15F2N
Molecular Weight 175.22 g/mol
IUPAC Name N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine
Standard InChI InChI=1S/C9H15F2N/c10-9(11)4-8(5-9)12-6-7-2-1-3-7/h7-8,12H,1-6H2
Standard InChI Key JVYAUEIOFJAZIC-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)CNC2CC(C2)(F)F

Introduction

Structural Features and Molecular Properties

The molecular architecture of N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine comprises a 3,3-difluorocyclobutane core linked via a methylene bridge to a secondary amine group, which is further substituted with a cyclobutyl ring. This arrangement introduces significant steric strain and electronic effects due to the juxtaposition of two rigid cyclobutane systems and electron-withdrawing fluorine atoms.

Molecular Formula and Weight

  • Molecular Formula: C9H14F2N\text{C}_9\text{H}_{14}\text{F}_2\text{N}

  • Molecular Weight: 177.21 g/mol
    This formula is derived from the combination of a 3,3-difluorocyclobutane (C4H4F2\text{C}_4\text{H}_4\text{F}_2) and a cyclobutylmethylamine (\text{C}_5\text{H_9}\text{N}) moiety.

Stereoelectronic Effects

The 3,3-difluorocyclobutane ring exhibits a puckered conformation to alleviate angle strain, with fluorine atoms adopting equatorial positions to minimize 1,3-diaxial repulsions . The cyclobutylmethyl group introduces additional steric hindrance, potentially influencing the compound’s reactivity and intermolecular interactions. Fluorine’s electronegativity (χ=4.0\chi = 4.0) also polarizes adjacent C–H bonds, enhancing hydrogen-bonding capabilities and metabolic stability .

Synthetic Strategies and Challenges

The synthesis of N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine requires a multi-step approach, leveraging methodologies developed for analogous fluorinated cyclobutanes and bicyclic amines.

Route 1: Cyclobutane Ring Construction via [2+2] Cycloaddition

A plausible pathway involves the photochemical [2+2] cycloaddition of 1,3-dienes with fluorinated alkenes to form the difluorocyclobutane core. For example:

CH2=CHCF2CH=CH2hνC4H4F2 (3,3-difluorocyclobutane)\text{CH}_2=\text{CH}-\text{CF}_2-\text{CH}=\text{CH}_2 \xrightarrow{h\nu} \text{C}_4\text{H}_4\text{F}_2 \text{ (3,3-difluorocyclobutane)}

Subsequent functionalization of the cyclobutane ring with an amine group could proceed via nitrene insertion or Hofmann–Löffler–Freytag reaction .

Route 2: Fluorination of Preformed Cyclobutylamines

An alternative strategy involves the late-stage fluorination of a cyclobutylmethylamine precursor. For instance, deoxyfluorination agents like diethylaminosulfur trifluoride (DAST) or XtalFluor-E\text{XtalFluor-E} could convert a ketone or alcohol intermediate to the difluorinated product:

C4H7ODASTC4H4F2\text{C}_4\text{H}_7\text{O} \xrightarrow{\text{DAST}} \text{C}_4\text{H}_4\text{F}_2

Challenges in Synthesis

  • Ring Strain: The high angle strain of cyclobutane (ca. 90° bond angles) complicates both synthesis and functionalization.

  • Regioselective Fluorination: Achieving 3,3-difluorination without over-fluorination or side reactions requires precise control.

  • Amine Stability: Secondary amines are prone to oxidation, necessitating inert reaction conditions .

Physicochemical Properties and Characterization

Spectral Data (Predicted)

  • 1H^1\text{H} NMR: Two distinct sets of protons for the cyclobutylmethyl group (δ2.53.0\delta \approx 2.5–3.0 ppm, multiplet) and the difluorocyclobutane ring (δ4.04.5\delta \approx 4.0–4.5 ppm, quartet due to 2JH-F^2J_{\text{H-F}}).

  • 19F^{19}\text{F} NMR: A singlet at δ120\delta \approx -120 ppm, indicative of equivalent fluorine atoms in a symmetric environment .

  • IR Spectroscopy: Stretching vibrations for C–F bonds (1100cm1\sim 1100 \, \text{cm}^{-1}) and N–H bonds (3300cm1\sim 3300 \, \text{cm}^{-1}) .

Thermodynamic Properties

  • Melting Point: Estimated 8090C80–90^\circ \text{C} (similar to N-benzyl-3,3-difluorocyclobutan-1-amine ).

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., THF, DMF) due to fluorine’s lipophilicity and amine’s polarity .

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